molecular formula C24H19N3O2S2 B2860380 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide CAS No. 1327533-58-3

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide

Cat. No.: B2860380
CAS No.: 1327533-58-3
M. Wt: 445.56
InChI Key: OTEIKRHVKRLLJG-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core linked to a tetrahydroisoquinoline scaffold substituted with a thiophene-2-carbonyl group. The molecule integrates multiple pharmacophoric motifs:

  • Thiazole ring: Known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
  • Tetrahydroisoquinoline: A nitrogen-containing bicyclic structure prevalent in bioactive alkaloids and kinase inhibitors.
  • Thiophene-2-carbonyl group: Enhances π-π stacking interactions and modulates electronic properties.

Synthetic routes likely involve condensation reactions between thiazole-4-carboxylic acid derivatives and functionalized tetrahydroisoquinolines, akin to methods reported for related heterocycles .

Properties

IUPAC Name

2-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2S2/c28-22(20-15-31-23(26-20)17-5-2-1-3-6-17)25-19-9-8-16-10-11-27(14-18(16)13-19)24(29)21-7-4-12-30-21/h1-9,12-13,15H,10-11,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEIKRHVKRLLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiazole-thiophene-tetrahydroisoquinoline architecture distinguishes it from triazole-based analogs (e.g., [7–15]), which prioritize sulfonyl and halogenated aryl groups.
  • Synthetic strategies for triazoles [7–9] involve cyclization under basic conditions, whereas the target compound likely requires amide coupling between pre-formed thiazole and tetrahydroisoquinoline intermediates .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data for Selected Compounds

Compound Class IR Stretching Bands (cm⁻¹) ¹H-NMR Features Functional Implications Reference
Hydrazinecarbothioamides [4–6] C=O (1663–1682), C=S (1243–1258), NH (3150–3319) NH protons (~10–12 ppm), aromatic signals Confirmed nucleophilic addition
1,2,4-Triazoles [7–9] C=S (1247–1255), NH (3278–3414) Absence of C=O, thione tautomer dominance Stabilized via resonance
Target Compound (Inferred) C=O (~1680–1700), NH (~3300) Thiophene protons (6.5–7.5 ppm), thiazole C4 Hydrogen-bonding capacity N/A

Key Observations :

  • The absence of C=O bands in triazoles [7–9] contrasts with the target compound, where thiophene-2-carbonyl and carboxamide C=O groups would dominate IR spectra.
  • Thione tautomerization in triazoles [7–9] (evidenced by NH and C=S bands) suggests greater stability compared to thiazole-based systems, which lack tautomeric flexibility .

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